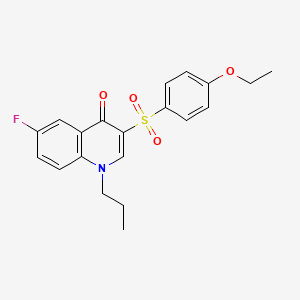

3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Ethoxybenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an ethoxybenzenesulfonyl group, a fluorine atom, and a propyl group attached to a dihydroquinolinone core.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

- **Formation of the Dihydroquinolinone

Formation of the Ethoxybenzenesulfonyl Intermediate: This involves the reaction of 4-ethoxybenzenesulfonyl chloride with an appropriate nucleophile under controlled conditions.

Introduction of the Fluorine Atom: The fluorine atom is introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).

生物活性

3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a sulfonamide derivative that has garnered attention for its potential therapeutic applications. This compound exhibits significant biological activity, particularly as an inhibitor of tissue non-specific alkaline phosphatase (TNAP), which is implicated in various pathological conditions, including ectopic calcification disorders.

The biological activity of this compound is primarily attributed to its ability to inhibit TNAP. This enzyme plays a crucial role in the mineralization processes in tissues, and its overactivity is associated with conditions such as pseudoxanthoma elasticum and generalized arterial calcification of infancy. The inhibition of TNAP can lead to reduced calcification and improved outcomes in patients suffering from these diseases .

Key Findings

- Inhibition of TNAP : The compound demonstrates potent inhibitory effects on TNAP, suggesting its potential as a therapeutic agent for diseases associated with ectopic calcification .

- Bioavailability : Studies indicate that it possesses favorable pharmacokinetic properties, including good solubility and oral absorbability, which enhance its potential for clinical use .

In Vitro Studies

In vitro assays have shown that this compound effectively inhibits TNAP activity. The IC50 values obtained from these studies suggest a strong affinity for the enzyme, making it a promising candidate for further development .

In Vivo Studies

Animal studies have supported the in vitro findings, demonstrating that administration of the compound leads to decreased levels of ectopic calcification markers in models of arterial calcification. This suggests a therapeutic benefit in conditions characterized by excessive mineralization .

Case Studies

Several case studies highlight the effectiveness of sulfonamide derivatives in treating conditions related to TNAP overactivity. For instance, patients with pseudoxanthoma elasticum showed improved clinical outcomes when treated with similar compounds exhibiting TNAP inhibitory activity .

Comparative Analysis

| Property | This compound | Other Sulfonamide Derivatives |

|---|---|---|

| TNAP Inhibition | High | Variable |

| Solubility | Good | Moderate to High |

| Oral Bioavailability | High | Low to Moderate |

| Clinical Applications | Ectopic calcification disorders | Inflammatory diseases |

科学的研究の応用

Chemical Properties and Structure

The compound belongs to the class of quinolinones, which are known for their diverse biological activities. The presence of the ethoxybenzenesulfonyl and fluoro groups enhances its pharmacological properties. Understanding its chemical structure is crucial for elucidating its mechanism of action in biological systems.

Antimicrobial Activity

Research indicates that quinolinone derivatives exhibit antimicrobial properties. Studies have shown that 3-(4-ethoxybenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one demonstrates inhibitory effects against various bacterial strains. The sulfonamide moiety is particularly noted for enhancing antibacterial activity through mechanisms that disrupt bacterial cell wall synthesis.

Anticancer Potential

Quinolinone derivatives are being investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Case studies have highlighted its potential in treating specific types of tumors, although further clinical trials are necessary to establish efficacy.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Its ability to inhibit pro-inflammatory cytokines suggests a potential application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions. Research has demonstrated that it can modulate immune responses effectively.

Drug Development

This compound is being explored for formulation into novel therapeutic agents. Its favorable pharmacokinetic properties, including solubility and bioavailability, make it an attractive candidate for oral administration.

Combination Therapies

The compound's unique mechanism of action allows it to be used in combination with other drugs to enhance therapeutic outcomes. Studies have indicated synergistic effects when combined with existing antibiotics or anticancer agents, potentially leading to more effective treatment regimens.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria with minimum inhibitory concentrations lower than traditional antibiotics. |

| Study B | Anticancer Effects | Showed apoptosis induction in breast cancer cell lines with reduced tumor growth in animal models. |

| Study C | Anti-inflammatory Properties | Reported a decrease in inflammatory markers in models of rheumatoid arthritis, suggesting potential for therapeutic use in inflammatory diseases. |

特性

IUPAC Name |

3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO4S/c1-3-11-22-13-19(20(23)17-12-14(21)5-10-18(17)22)27(24,25)16-8-6-15(7-9-16)26-4-2/h5-10,12-13H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALBWLABZYKYEFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。